(4R)-3-(4-Methylpent-2-enoyl)-4-phenyl-1,3-oxazolidin-2-one
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Overview
Description
(4R)-3-(4-Methylpent-2-enoyl)-4-phenyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its application in asymmetric synthesis, particularly in the formation of enantiomerically pure compounds. The presence of both an oxazolidinone ring and a phenyl group contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-(4-Methylpent-2-enoyl)-4-phenyl-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Addition of the 4-Methylpent-2-enoyl Group: This step often involves the use of a Grignard reagent or an organolithium reagent to add the desired alkyl group to the oxazolidinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient synthesis on a large scale.
Chemical Reactions Analysis
Types of Reactions
(4R)-3-(4-Methylpent-2-enoyl)-4-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazolidinone ring to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(4R)-3-(4-Methylpent-2-enoyl)-4-phenyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (4R)-3-(4-Methylpent-2-enoyl)-4-phenyl-1,3-oxazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with active sites, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(4S)-3-(4-Methylpent-2-enoyl)-4-phenyl-1,3-oxazolidin-2-one: The enantiomer of the compound, differing in the configuration at the chiral center.
(4R)-3-(4-Methylpent-2-enoyl)-4-(4-methylphenyl)-1,3-oxazolidin-2-one: A derivative with a methyl group on the phenyl ring.
Uniqueness
(4R)-3-(4-Methylpent-2-enoyl)-4-phenyl-1,3-oxazolidin-2-one is unique due to its specific chiral configuration and the presence of both an oxazolidinone ring and a phenyl group. These features contribute to its distinct reactivity and applications in asymmetric synthesis.
Properties
CAS No. |
194031-58-8 |
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Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(4R)-3-(4-methylpent-2-enoyl)-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H17NO3/c1-11(2)8-9-14(17)16-13(10-19-15(16)18)12-6-4-3-5-7-12/h3-9,11,13H,10H2,1-2H3/t13-/m0/s1 |
InChI Key |
BJWQPTYUJPHCFC-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)C=CC(=O)N1[C@@H](COC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C=CC(=O)N1C(COC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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